molecular formula C18H19N3O5 B126791 Demethyl Isradipine CAS No. 88977-30-4

Demethyl Isradipine

Numéro de catalogue: B126791
Numéro CAS: 88977-30-4
Poids moléculaire: 357.4 g/mol
Clé InChI: JNLUMMRKXUTNAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Demethyl Isradipine: is a derivative of Isradipine, a dihydropyridine calcium channel blocker. It is primarily used as an intermediate in the synthesis of Isradipine, which is employed in the treatment of hypertension and angina . This compound retains the core structure of Isradipine but lacks a methyl group, making it a valuable compound for further chemical modifications and studies.

Mécanisme D'action

Target of Action

Demethyl Isradipine primarily targets L-type calcium channels . These channels are crucial for the influx of calcium ions into cardiac and arterial smooth muscle cells . By binding to these channels with high affinity and specificity, this compound inhibits calcium flux, thereby affecting the contractile activity of these cells .

Mode of Action

This compound’s mode of action involves inhibiting the influx of calcium ions through L-type calcium channels . Calcium ions entering the cell through these channels bind to calmodulin, which then binds to and activates myosin light chain kinase (MLCK) . Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction . By inhibiting the initial influx of calcium, this compound decreases the contractile activity of arterial smooth muscle cells, resulting in vasodilation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . By inhibiting the influx of calcium ions, this compound disrupts the normal functioning of this pathway, leading to decreased muscle contractility and subsequent vasodilation .

Pharmacokinetics

This compound exhibits a complex pharmacokinetic profile. It is extensively metabolized in the liver via the cytochrome P450 isoenzyme CYP3A4 . The major metabolic pathways include oxidation and ester cleavage . It is approximately 97% bound to plasma proteins, predominantly α1-acid glycoprotein . The compound’s apparent oral clearance and area under the concentration-time curve are used as estimates of its exposure .

Result of Action

The primary result of this compound’s action is the reduction of blood pressure . By inhibiting the influx of calcium ions and decreasing the contractile activity of arterial smooth muscle cells, this compound causes vasodilation, which leads to a decrease in arterial pressure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 isoenzyme can affect the metabolism and hence the efficacy of this compound . Additionally, factors such as age and hepatic function can also influence the pharmacokinetics of the compound .

Analyse Biochimique

Biochemical Properties

Demethyl Isradipine acts on calcium channels present on cardiac and vascular tissues and inhibits the inflow of calcium resulting in vasodilatation . It interacts with various enzymes and proteins, particularly those involved in the regulation of blood pressure and heart function . The nature of these interactions is primarily inhibitory, as this compound blocks the activity of calcium channels to reduce blood pressure .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering calcium influx, which can impact cell signaling pathways, gene expression, and cellular metabolism . By inhibiting calcium channels, this compound can affect the contraction of cardiac and vascular smooth muscle cells, leading to a decrease in blood pressure .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to and inhibiting L-type calcium channels, which are primarily found in cardiac and vascular smooth muscle cells . This inhibition prevents the influx of calcium ions into these cells, leading to relaxation of the muscle cells and vasodilation . This mechanism can also lead to changes in gene expression related to blood pressure regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it has a terminal half-life of about 2.8 hours after intravenous administration . This suggests that the compound is relatively stable in the body over short periods of time .

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with different dosages. Higher doses of the compound have been associated with more pronounced antihypertensive effects .

Metabolic Pathways

This compound is involved in various metabolic pathways related to blood pressure regulation. It interacts with enzymes and cofactors involved in these pathways, particularly those related to calcium ion transport .

Transport and Distribution

This compound is transported and distributed within cells and tissues via various mechanisms. It is believed to interact with transporters or binding proteins that facilitate its movement across cell membranes .

Subcellular Localization

It is believed to be primarily located in the cytoplasm, where it can interact with calcium channels on the cell membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Demethyl Isradipine involves several steps, starting from basic organic compounds. The primary synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: This is typically achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Functional Group Modifications:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography (HPLC) for purification and quality control .

Analyse Des Réactions Chimiques

Types of Reactions: Demethyl Isradipine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Applications De Recherche Scientifique

Chemistry: Demethyl Isradipine is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In biological and medical research, this compound is studied for its potential effects on calcium channels. It serves as a model compound to understand the mechanism of action of calcium channel blockers and their potential therapeutic applications .

Industry: In the pharmaceutical industry, this compound is used in the production of Isradipine and other related compounds. Its role as an intermediate makes it crucial for the large-scale synthesis of these drugs .

Comparaison Avec Des Composés Similaires

Uniqueness: Its lack of a methyl group compared to Isradipine makes it a valuable intermediate for further chemical modifications and studies .

Activité Biologique

Demethyl isradipine, a derivative of the calcium channel blocker isradipine, has garnered interest in pharmacological research due to its potential therapeutic applications and biological activity. This article explores the compound's mechanisms of action, pharmacokinetics, and its implications in various medical contexts.

Overview of Isradipine and Its Derivatives

Isradipine belongs to the dihydropyridine (DHP) class of calcium channel blockers (CCBs), primarily used for the treatment of hypertension and angina. This compound, as a structural derivative, is expected to retain some pharmacological properties while potentially exhibiting distinct biological activities due to modifications in its chemical structure.

This compound acts primarily by inhibiting voltage-gated calcium channels in vascular smooth muscle cells. This inhibition leads to:

  • Vasodilation : The relaxation of smooth muscle reduces peripheral vascular resistance, thereby lowering blood pressure.
  • Inhibition of Calcium Ion Movement : By preventing calcium influx, this compound decreases intracellular calcium levels, which is crucial for muscle contraction and neurotransmitter release .

Pharmacokinetics

The pharmacokinetic profile of this compound can be inferred from studies on isradipine:

  • Absorption : Isradipine exhibits a high oral bioavailability due to its lipophilic nature. Demethylation may influence this property, potentially enhancing or diminishing absorption rates.
  • Distribution : Isradipine crosses the blood-brain barrier (BBB), which suggests that this compound may also possess neuroactive properties .
  • Metabolism : The liver metabolizes isradipine via cytochrome P450 enzymes. Demethylation could alter its metabolic pathway and efficacy .

Case Studies

  • Hypertension Management : A study evaluated the effects of CCBs, including isradipine, on patients with hypertension during COVID-19. It was found that long-term use of CCBs may reduce in-hospital mortality rates in hypertensive patients infected with SARS-CoV-2 .
  • Neuroimaging Applications : Research involving radiolabeled versions of isradipine has shown its potential as a neuroimaging agent for assessing calcium channel density in the brain. This could have implications for understanding neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Other CCBs

PropertyThis compoundIsradipineOther DHPs
Calcium Channel BlockadeModerateHighVariable
Blood-Brain Barrier PenetrationYesYesSome (e.g., Nimodipine)
Vasodilatory EffectSignificantSignificantModerate
Side EffectsPotentially lowerModerateVaries

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Calcium Channel Interaction : this compound shows a unique binding profile to calcium channels compared to other DHPs, which may enhance its therapeutic efficacy or reduce side effects.
  • Neuroprotective Effects : Preliminary data suggest that this compound may exert neuroprotective effects through modulation of intracellular calcium levels, potentially benefiting conditions like Alzheimer's disease .

Propriétés

IUPAC Name

4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-propan-2-yloxycarbonyl-1,4-dihydropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-8(2)25-18(24)14-10(4)19-9(3)13(17(22)23)15(14)11-6-5-7-12-16(11)21-26-20-12/h5-8,15,19H,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLUMMRKXUTNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88977-30-4
Record name 4-(2,1,3-Benzoxadiazol-4-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, 3-(1-methylethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088977304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,1,3-BENZOXADIAZOL-4-YL)-1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID, 3-(1-METHYLETHYL) ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OX6T789B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.